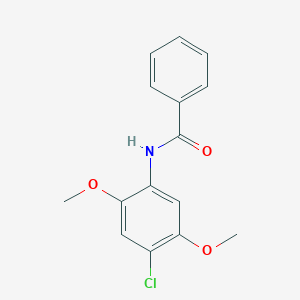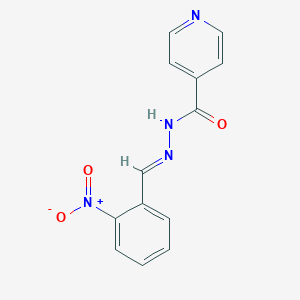
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate, also known as PTIO, is a chemical compound that has been widely used in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger, which means that it can bind to NO and prevent it from reacting with other molecules. This property has made PTIO an essential tool in studying the role of NO in various biological processes.
Mecanismo De Acción
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate works by binding to NO and forming a stable complex. This prevents NO from reacting with other molecules and allows researchers to study the effects of NO on biological processes.
Biochemical and Physiological Effects
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate has been shown to have a wide range of biochemical and physiological effects. Some of these effects include:
- Inhibition of NO-mediated vasodilation
- Inhibition of NO-mediated neurotransmission
- Inhibition of NO-mediated immune response
- Protection against NO-induced oxidative stress
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate in lab experiments is its ability to scavenge NO specifically. This allows researchers to study the effects of NO on biological processes without interference from other reactive oxygen species.
However, 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate also has some limitations. One limitation is that it can only scavenge NO in the presence of oxygen. This means that 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate cannot be used to scavenge NO under anaerobic conditions. Additionally, 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate can react with other molecules besides NO, which can lead to false results if not controlled for.
Direcciones Futuras
There are many potential future directions for research involving 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate. Some possible areas of research include:
- Studying the effects of NO on cancer cells and the potential use of 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate in cancer therapy
- Investigating the role of NO in neurodegenerative diseases and the potential use of 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate in treating these diseases
- Developing new NO scavengers with improved specificity and efficacy
Conclusion
In conclusion, 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate is a valuable tool in scientific research for studying the role of NO in various biological processes. Its ability to scavenge NO specifically makes it an essential tool for studying NO-mediated processes. However, researchers must be aware of its limitations and control for potential false results. There are many potential future directions for research involving 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate, and its use will likely continue to be an important aspect of scientific research in the future.
Métodos De Síntesis
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate can be synthesized by reacting 3-toluidine with diethyl ethoxymethylenemalonate, followed by reaction with propargyl bromide. The resulting product is then hydrolyzed to yield 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate.
Aplicaciones Científicas De Investigación
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate has been extensively used in scientific research to study the role of NO in various biological processes. NO is a signaling molecule that plays a critical role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-Propynyl 5-oxo-5-(3-toluidino)pentanoate is used to scavenge NO in order to study the effects of NO on these processes.
Propiedades
Nombre del producto |
2-Propynyl 5-oxo-5-(3-toluidino)pentanoate |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
prop-2-ynyl 5-(3-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C15H17NO3/c1-3-10-19-15(18)9-5-8-14(17)16-13-7-4-6-12(2)11-13/h1,4,6-7,11H,5,8-10H2,2H3,(H,16,17) |
Clave InChI |
HETJGJFUMGOCFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC#C |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)

![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)



![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)


